4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile
Overview
Description
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a quinoline moiety and an ethoxybenzonitrile group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3,4-dihydroquinoline with ethyl 3-ethoxybenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of the industrial production process to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects . The pathways involved include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antimicrobial, antiviral, and anticancer properties.
3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives: Potent inhibitors of EGFR tyrosine kinase.
Uniqueness
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile stands out due to its unique combination of a quinoline moiety and an ethoxybenzonitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-19-12-15(13-21)9-10-18(19)25-14-20(23)22-11-5-7-16-6-3-4-8-17(16)22/h3-4,6,8-10,12H,2,5,7,11,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJLEDFIOICTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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